

Application Note: Structural Elucidation of

Yadanzioside P using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Yadanzioside P	
Cat. No.:	B1233333	Get Quote

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Abstract

This application note provides a detailed protocol for the identification and structural elucidation of **Yadanzioside P**, a quassinoid glycoside isolated from Brucea javanica. **Yadanzioside P** has been identified as 3-O-(β -D-glucopyranosyl)bruceantin[1][2]. The structural confirmation is achieved through a combination of one-dimensional (1 H and 13 C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies outlined herein are crucial for the quality control and characterization of this potentially therapeutic natural product.

Introduction

Yadanzioside P is a member of the quassinoid family, a group of bitter principles known for their wide range of biological activities, including antimalarial and anticancer properties. Structurally, it is a glycoside of the complex triterpenoid, bruceantin, with a β -D-glucopyranosyl moiety attached at the C-3 position. Accurate structural identification is paramount for understanding its structure-activity relationship and for further drug development. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products.

Chemical Structure

Yadanzioside P (3-O-(β-D-glucopyranosyl)bruceantin)



Aglycone: Bruceantin

Glycone: β-D-Glucopyranose

Linkage: β-glycosidic bond at C-3 of bruceantin

Experimental Protocols Sample Preparation

- Isolation: **Yadanzioside P** is isolated from the seeds or stems of Brucea javanica or Brucea antidysenterica using a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC).
- Sample Purity: Ensure the purity of the isolated Yadanzioside P is >95% as determined by HPLC analysis.
- NMR Sample Preparation:
 - Weigh approximately 5-10 mg of purified Yadanzioside P.
 - Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for similar quassinoid glycosides to ensure solubility and minimize overlapping signals with the solvent.
 - Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-3 seconds.



- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.
- 13C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and
 ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

Data Processing and Analysis

Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹H and ¹³C spectra, reference to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).



Analysis:

- \circ ¹H NMR: Analyze chemical shifts (δ), coupling constants (J), and integration values to identify proton environments.
- ¹³C NMR: Identify the number of carbon signals and their types (C, CH, CH₂, CH₃) with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
- 2D NMR: Systematically analyze the cross-peaks in COSY, HSQC, and HMBC spectra to build the molecular structure fragment by fragment. The HMBC spectrum is particularly vital for establishing the connection between the bruceantin aglycone and the glucose moiety, and for assigning quaternary carbons.

Data Presentation

Disclaimer: The following NMR data is a composite representation. The data for the aglycone (bruceantin) is based on published literature, while the data for the glucose moiety is based on typical values for a β -D-glucopyranosyl unit attached at a similar position. The full experimental NMR data for **Yadanzioside P** was not available in the public domain at the time of this compilation.

Table 1: ¹H NMR Data of **Yadanzioside P** (Composite)



Position	δ (ppm)	Multiplicity	J (Hz)
Bruceantin Moiety			
1	~5.30	d	~3.0
2	~2.50	m	
3	~4.50	m	_
5	~3.00	m	_
6α	~2.20	m	_
6β	~1.80	m	
7	~4.00	d	~8.0
9	~3.20	m	
11	~4.20	d	~2.0
12	~3.80	d	~2.0
14	~2.80	m	
15	~5.50	m	_
18 (CH₃)	~1.20	S	_
19 (CH₃)	~1.90	S	_
20 (CH₃)	~1.50	S	_
21 (OCH ₃)	~3.70	S	_
β-D-Glucopyranosyl Moiety			
1'	~4.90	d	~7.5
2'	~3.50	m	
3'	~3.60	m	_
4'	~3.40	m	_
5'	~3.70	m	_
-			_



6'a	~3.90	m	
6'b	~3.75	m	

Table 2: 13C NMR Data of Yadanzioside P (Composite)



Bruceantin Moiety 1	δ (ppm)
2 -45.0 3 -80.0 4 -165.0 5 -40.0 6 -25.0 7 -78.0 8 -48.0 9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -28.0	
3	~82.0
4 -165.0 5 -40.0 6 -25.0 7 -78.0 8 -48.0 9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -28.0	~45.0
5 -40.0 6 -25.0 7 -78.0 8 -48.0 9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -28.0	~80.0
6 -25.0 7 -78.0 8 -48.0 9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -28.0	~165.0
7 -78.0 8 -48.0 9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -28.0	~40.0
8 -48.0 9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) 19 (CH ₃) 20 (CH ₃) -50.0 -42.0 -70.0 -70.0 -71.0 -72.0 -72.0 -73.0	~25.0
9 -50.0 10 -42.0 11 -70.0 12 -75.0 13 -46.0 14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -28.0	~78.0
10	~48.0
11 ~70.0 12 ~75.0 13 ~46.0 14 ~49.0 15 ~72.0 16 ~170.0 17 ~175.0 18 (CH ₃) ~20.0 19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~50.0
12 ~75.0 13 ~46.0 14 ~49.0 15 ~72.0 16 ~170.0 17 ~175.0 18 (CH ₃) ~20.0 19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~42.0
13	~70.0
14 -49.0 15 -72.0 16 -170.0 17 -175.0 18 (CH ₃) -20.0 19 (CH ₃) -15.0 20 (CH ₃) -28.0	~75.0
15 ~72.0 16 ~170.0 17 ~175.0 18 (CH ₃) ~20.0 19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~46.0
16 ~170.0 17 ~175.0 18 (CH ₃) ~20.0 19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~49.0
17 ~175.0 18 (CH ₃) ~20.0 19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~72.0
18 (CH ₃) ~20.0 19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~170.0
19 (CH ₃) ~15.0 20 (CH ₃) ~28.0	~175.0
20 (CH ₃) ~28.0	~20.0
	~15.0
21 (OCH ₃) ~52.0	~28.0
	~52.0
β-D-Glucopyranosyl Moiety	Moiety

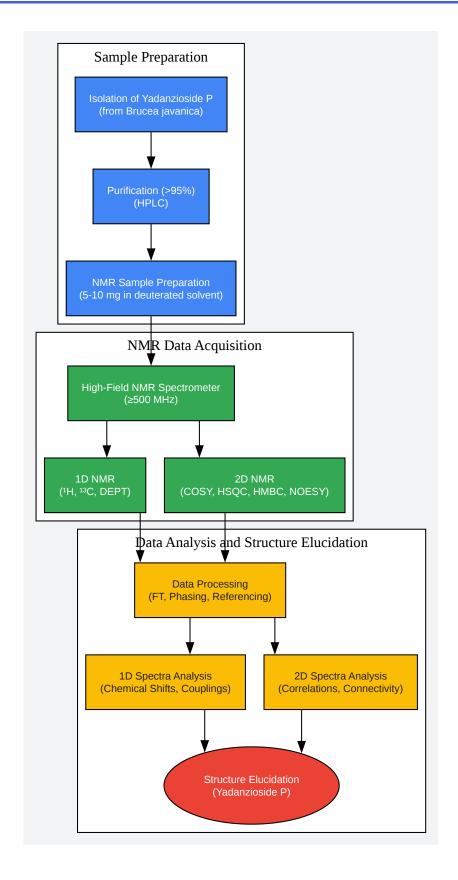




1'	~102.0
2'	~74.0
3'	~77.0
4'	~71.0
5'	~78.0
6'	~62.0

Mandatory Visualizations

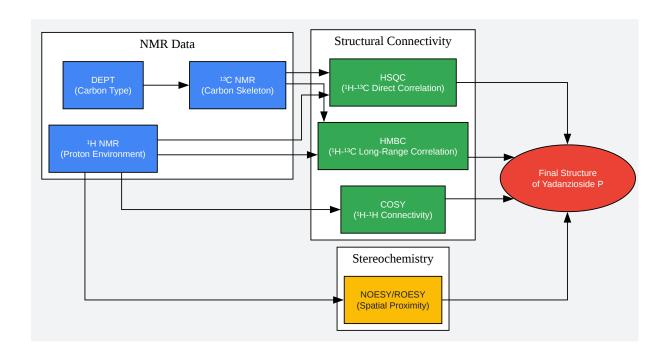




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Caption: Experimental workflow for the identification of **Yadanzioside P**.





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Caption: Logical relationship of NMR data for structure elucidation.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the structural identification and characterization of **Yadanzioside P**. The detailed protocols and compiled data in this note serve as a valuable resource for researchers in natural product chemistry and drug development, facilitating the quality control and further investigation of this promising bioactive compound. The combination of COSY, HSQC, and HMBC experiments is essential for assembling the complex molecular framework, while NOESY/ROESY experiments are key to confirming its stereochemistry.



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References

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